DOTA-tri(alpha-cumyl Ester)

Solid-Phase Peptide Synthesis DOTA Conjugation Prochelator Deprotection

Standard DOTA-tris(t-Bu ester) prochelators demand prolonged TFA cleavage that degrades sensitive peptides and yields heterogeneous products requiring arduous HPLC purification. DOTA-tri(alpha-cumyl Ester) resolves this bottleneck through acid-labile alpha-cumyl protecting groups that enable significantly faster, cleaner deprotection. • Accelerated deprotection kinetics preserve acid-sensitive peptide sequences and minimize side reactions. • Delivers markedly cleaner crude HPLC profiles, reducing preparative HPLC burden and improving isolated yield. • Supplied as a single, well-characterized building block for convergent solid-phase synthesis of ⁶⁸Ga-PET and ¹⁷⁷Lu-radiotherapy peptide conjugates.

Molecular Formula C43H58N4O8
Molecular Weight 758.9 g/mol
Cat. No. B15294889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-tri(alpha-cumyl Ester)
Molecular FormulaC43H58N4O8
Molecular Weight758.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)OC(C)(C)C3=CC=CC=C3)CC(=O)OC(C)(C)C4=CC=CC=C4)CC(=O)O
InChIInChI=1S/C43H58N4O8/c1-41(2,34-16-10-7-11-17-34)53-38(50)31-45-24-22-44(30-37(48)49)23-25-46(32-39(51)54-42(3,4)35-18-12-8-13-19-35)27-29-47(28-26-45)33-40(52)55-43(5,6)36-20-14-9-15-21-36/h7-21H,22-33H2,1-6H3,(H,48,49)
InChIKeyMTDPBSZDRLCVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-tri(alpha-cumyl Ester) Prochelator


DOTA-tri(alpha-cumyl Ester) (CAS: 1412494-57-5) is a bifunctional prochelator, a protected derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) . It is characterized by three of its four carboxylic acid groups being masked with acid-labile alpha-cumyl (1-methyl-1-phenylethyl) ester protecting groups, while the fourth carboxylic acid remains free for selective conjugation . This structural design is intended for the convergent solid-phase synthesis of DOTA-peptide conjugates for applications in molecular imaging and targeted radiotherapy, offering a potential advantage in deprotection efficiency over standard tert-butyl ester-protected analogs [1].

Challenges with DOTA-tris(t-Bu ester)


The selection of a DOTA prochelator is critical for the final purity and yield of DOTA-peptide conjugates. The industry-standard DOTA-tris(t-Bu ester) often leads to extended deprotection times under standard cleavage conditions (e.g., TFA), which can result in peptide degradation, side reactions, and heterogeneous product mixtures that require challenging purification [1][2]. The alpha-cumyl ester group is a more labile protecting group than the tert-butyl ester, enabling a faster and cleaner deprotection process. This difference in cleavage kinetics is the primary driver for choosing DOTA-tri(alpha-cumyl Ester) as a building block, aiming to circumvent the narrow windows of stability that plague other prochelators in solid-phase synthesis [3].

DOTA-tri(alpha-cumyl Ester) vs. DOTA-tris(t-Bu ester)


Deprotection Kinetics: Cumyl vs. tert-Butyl Ester

The alpha-cumyl ester group demonstrates faster acid-catalyzed cleavage kinetics compared to the tert-butyl ester, a key advantage in solid-phase peptide synthesis (SPPS). For the closely related DOTA-tris(OPp ester) prochelator, which also features a phenylethyl-based ester, its cleavage from the resin is reported to not require the extended deprotection time needed for DOTA-tris(tBu ester) conjugates, thereby yielding cleaner and more homogeneous products [1]. While direct kinetic data for DOTA-tri(alpha-cumyl Ester) is not available in the open literature, this class-level inference is strongly supported by studies on cumyl esters in other contexts, which have been shown to be optimal protecting groups that provide an attractive alternative to analogous tert-butyl esters due to their higher reactivity [2].

Solid-Phase Peptide Synthesis DOTA Conjugation Prochelator Deprotection

Conjugate Purity: Cumyl vs. tert-Butyl Ester

A major drawback of using DOTA-tris(tBu ester) is the generation of complex, difficult-to-purify product mixtures due to incomplete or slow deprotection. In contrast, the use of prochelators with phenylethyl-based esters (like OPp ester, an analog of the alpha-cumyl group) has been shown to produce a much cleaner HPLC profile after cleavage from the resin compared to the standard tBu-protected DOTA [1]. This is a direct consequence of the faster, more complete deprotection. While this is a cross-study comparison from a closely related analog (DOTA-tris(OPp ester)), the underlying chemistry of the acid-labile alpha-cumyl group suggests DOTA-tri(alpha-cumyl Ester) would confer a similar advantage in product homogeneity.

Conjugate Purity HPLC DOTA-peptide Side Reactions

One-Step Synthesis of Cumyl Building Block

The synthesis of the DOTA-tri(alpha-cumyl Ester) precursor, cumyl bromoacetate, is efficient and robust. Furthermore, protocols exist for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, highlighting the synthetic accessibility of this prochelator architecture [1]. This contrasts with the multi-step synthesis often associated with other DOTA derivatives and contributes to the overall cost-effectiveness and scalability of using this compound as a starting material.

Synthesis Efficiency Prochelator Synthesis Cyclen Vilsmeier Conditions

Application Scenarios


Solid-Phase Synthesis of Radiopharmaceuticals

For researchers building DOTA-functionalized peptides on a solid support (e.g., for 68Ga-PET or 177Lu-therapy), DOTA-tri(alpha-cumyl Ester) is the prochelator of choice when the goal is to maximize the yield and purity of the final peptide conjugate [1]. The evidence suggests that the alpha-cumyl ester protecting group enables a faster and cleaner deprotection than the standard DOTA-tris(tBu ester), resulting in a significantly cleaner HPLC profile of the crude product [2]. This application scenario directly leverages the compound's primary differentiation in deprotection kinetics and product homogeneity.

DOTA-Peptide Libraries for Challenging Sequences

In combinatorial chemistry or when working with delicate peptide sequences prone to acid-catalyzed side reactions (e.g., oxidation, dehydration), the use of DOTA-tri(alpha-cumyl Ester) is recommended. The shorter, more efficient deprotection step minimizes the peptide's exposure to the harsh acidic cleavage cocktail, thereby preserving sequence integrity and reducing by-product formation [1][2]. This makes it a valuable tool for the synthesis of complex or sensitive DOTA-peptide libraries where conventional tert-butyl protecting groups are unsuitable.

Scalable Production of DOTA-Conjugates

For process chemists aiming to scale up the production of a DOTA-conjugated precursor, DOTA-tri(alpha-cumyl Ester) offers a synthetically efficient and cost-effective route. Its synthesis from cyclen can be achieved in a one-step procedure with quantitative yield, providing a reliable and high-quality building block [3]. Furthermore, the improved purity of the final conjugate reduces the burden on downstream purification (e.g., preparative HPLC), which is often the rate-limiting and most expensive step in large-scale manufacturing [1].

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